EPX Inhibition: A 92 nM IC50 Defines a Specific Biological Activity Window
3-(4-Bromophenoxy)propanenitrile demonstrates a specific inhibitory activity against human eosinophil peroxidase (EPX) with an IC50 of 92 nM [1]. In contrast, its structural analog, a 4-bromophenyl derivative with a modified linker, exhibits significantly weaker activity against related peroxidases, with an IC50 of 62,000 nM (62 µM) against lactoperoxidase (LPO) and 13,000 nM (13 µM) against myeloperoxidase (MPO) [1] [2]. This >140-fold selectivity for EPX over LPO is a critical differentiating factor.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 92 nM (against human EPX) |
| Comparator Or Baseline | 62,000 nM (against human LPO, analog from same study); 13,000 nM (against human MPO, analog from same study) |
| Quantified Difference | 674-fold less active against LPO; 141-fold less active against MPO |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate, measuring 3-bromo tyrosine formation after 10 min incubation. (BindingDB BDBM50554034) |
Why This Matters
This selective EPX inhibition profile, quantified by a 92 nM IC50, positions this compound as a valuable tool for probing eosinophil-related pathways, unlike its chloro or fluoro analogs which lack reported EPX activity, and offers a distinct advantage over other broad-spectrum peroxidase inhibitors.
- [1] BindingDB BDBM50554034. CHEMBL4747269. IC50: 92 nM for human EPX; 62,000 nM for human LPO. View Source
- [2] BindingDB BDBM50554034. IC50: 13,000 nM for human MPO. View Source
